molecular formula C5H6N2O3 B1465205 2-(Aminomethyl)oxazole-4-carboxylic acid CAS No. 1314974-14-5

2-(Aminomethyl)oxazole-4-carboxylic acid

Cat. No.: B1465205
CAS No.: 1314974-14-5
M. Wt: 142.11 g/mol
InChI Key: LUKSXHYAGIRPPQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)oxazole-4-carboxylic acid is a chemical compound supplied for research and experimental purposes. It is a derivative of the 1,3-oxazole scaffold, a five-membered aromatic heterocycle recognized for its significant versatility and prevalence in synthetic and medicinal chemistry . The 1,3-oxazole core is a common motif found in numerous naturally occurring bioactive substances and synthetic pharmaceuticals, known to exhibit a wide range of biological properties including antimicrobial and antifungal activities . The presence of both an aminomethyl group and a carboxylic acid functional group on the oxazole ring makes this compound a valuable bifunctional building block. Researchers can use it in the synthesis of more complex molecules, such as through amide bond formation or further cyclization reactions. Compounds featuring the 1,3-oxazole structure have been identified as key components in drugs with analgesic, antipyretic, anti-inflammatory, and anti-diabetic effects . In research settings, this reagent may be of particular interest in the development of novel antimicrobial agents, especially for targeting biofilm-forming microbial strains which show increased resistance to conventional antibiotics . All products are strictly for research use only and are not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-(aminomethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSXHYAGIRPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aminomethylation of 4-Oxazolecarboxylic Acid

Method Description:
A classical and widely used synthetic route involves the aminomethylation of 4-oxazolecarboxylic acid. This is typically achieved by reacting 4-oxazolecarboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction introduces the aminomethyl group (-CH2NH2) selectively at the 2-position of the oxazole ring.

Reaction Conditions:

  • Starting material: 4-oxazolecarboxylic acid
  • Aminomethylating agents: Formaldehyde and ammonium chloride
  • Medium: Acidic aqueous or mixed solvent system
  • Temperature: Mild heating to promote reaction
  • Outcome: Formation of 2-(aminomethyl)oxazole-4-carboxylic acid with moderate to good yields

Advantages:

  • Straightforward and uses readily available reagents
  • Suitable for small to medium scale synthesis

Limitations:

  • Requires careful control of acidity and temperature to avoid side reactions
  • Purification may be needed to remove unreacted starting materials and by-products

Continuous Flow Reactor Synthesis for Industrial Scale

Method Description:
For industrial production, continuous flow reactors have been employed to scale up the synthesis of this compound. This approach allows precise control over reaction parameters such as temperature, pressure, and reactant concentration, improving yield and purity.

Key Features:

  • Automated, continuous mixing and reaction flow
  • On-chip mixing and solid-supported reagent columns for efficient processing
  • Enhanced safety and reproducibility compared to batch processes

Reported Outcomes:

  • High product purity and yield
  • Capability to produce gram to kilogram quantities efficiently
  • Reduced reaction times and waste generation

Oxazole Ring Construction via Carboxylic Acid Activation and Isocyanide Cycloaddition

Method Description:
An advanced synthetic strategy involves the direct construction of oxazole rings from carboxylic acids using triflylpyridinium reagents to activate the acid, followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This [3+2] cycloaddition reaction forms 4,5-disubstituted oxazoles, which can be further functionalized to yield this compound derivatives.

Experimental Highlights:

  • Use of DMAP (4-dimethylaminopyridine) as a base significantly improves yields (up to 96%)
  • Reaction performed in dichloromethane (DCM) at 40 °C
  • Broad substrate scope including aromatic and aliphatic acids
  • Example reaction conditions and yields summarized below:
Entry Base Used Temperature (°C) Reaction Time (min) Yield (%) Notes
1 DABCO 25 60 47 Moderate yield
2 DMAP 25 60 70 Improved yield
3 DMAP 40 30 96 Excellent yield, optimized

Advantages:

  • High efficiency and scalability demonstrated
  • Compatible with sensitive functional groups
  • Facilitates late-stage functionalization of bioactive molecules

Alternative Routes via β-Enamino Ketoesters and Hydroxylamine

Method Description:
Another approach involves synthesizing oxazole derivatives starting from β-enamino ketoesters reacting with hydroxylamine hydrochloride. This method yields regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are amino acid-like building blocks related to this compound.

Key Points:

  • Reaction proceeds through intermediates involving cyclization and dehydration steps
  • Characterization confirms formation of heterocyclic amino acid analogs
  • Useful for generating chiral and achiral oxazole derivatives

Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield Range (%) Advantages Limitations
Aminomethylation of 4-oxazolecarboxylic acid Formaldehyde, ammonium chloride, acidic medium Lab to pilot Moderate to good Simple, uses common reagents Requires careful condition control
Continuous flow reactor synthesis Automated flow, controlled temp & pressure Industrial High Scalable, reproducible Requires specialized equipment
Carboxylic acid activation + isocyanide cycloaddition Triflylpyridinium reagent, DMAP, DCM, 40 °C Lab to gram Up to 96 High yield, broad scope Multi-step, requires purification
β-Enamino ketoesters + hydroxylamine β-Enamino ketoesters, hydroxylamine hydrochloride Lab scale Moderate Access to chiral derivatives More complex synthesis route

Research Findings and Practical Considerations

  • The aminomethylation approach remains the classical method but is less favored for large-scale due to purification challenges.
  • The continuous flow synthesis offers enhanced safety and efficiency, making it suitable for industrial applications.
  • The triflylpyridinium reagent-based cycloaddition method is notable for its high yields and functional group tolerance, enabling synthesis of diverse oxazole derivatives including this compound.
  • Alternative synthetic routes via β-enamino ketoesters provide access to structurally related amino acid analogs with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(aminomethyl)oxazole-4-carboxylic acid derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the oxazole ring can enhance the efficacy against various bacterial strains. For instance, the introduction of different substituents at the nitrogen or carbon atoms of the oxazole ring has been shown to improve antibacterial activity significantly.

Anticancer Properties

Another area of interest is the potential anticancer activity of this compound. Several derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, compounds with specific substitutions on the oxazole ring have shown promising results in inhibiting cell growth in various cancer lines, suggesting a mechanism involving interference with cellular signaling pathways.

Reagent in Peptide Synthesis

This compound serves as a key reagent in the solid-phase synthesis of peptides. It can be utilized to create heteroaryl carbonyl-substituted dipeptides, which are important for developing receptor modulators, particularly for human protease activated receptor 2 (PAR2). This application highlights its role in advancing peptide-based therapeutics.

Cross-Coupling Reactions

The compound is also employed in palladium-catalyzed decarboxylative C-H cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules that can serve as pharmaceuticals or agrochemicals.

Case Studies

Study ReferenceApplicationFindings
Antimicrobial activityDerivatives showed enhanced activity against Gram-positive bacteria.
Anticancer propertiesCertain derivatives inhibited proliferation in cancer cell lines by targeting specific pathways.
Peptide synthesisEffective in synthesizing dipeptides with potential therapeutic applications.
Cross-coupling reactionsDemonstrated efficiency in forming complex organic structures via C-H activation methods.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the oxazole ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(aminomethyl)oxazole-4-carboxylic acid with structurally similar compounds, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications References
This compound C₅H₆N₂O₃ 142 Aminomethyl and carboxylic acid substituents; high polarity Scaffold for drug derivatives (e.g., MAO-B inhibitors, macrocycles)
2-(Nicotinamido)oxazole-4-carboxylic acid C₁₀H₈N₄O₄ 248 Nicotinamide group at position 2; enhanced hydrogen-bonding capacity Prime scaffold for coupling with amines to generate bioactive derivatives
2-Phenyloxazole-4-carboxylic acid C₁₀H₇NO₃ 189 Aromatic phenyl substituent; increased lipophilicity Selective MAO-B inhibition (IC₅₀ values in µM range)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 2-oxide C₃H₃N₃O₄ 145 Oxadiazole core with nitroxy group; higher oxidative stability Limited data; potential use in energetic materials or metal coordination
2-Ethyl-1,3-oxazole-4-carboxylic acid C₆H₇NO₃ 141 Ethyl substituent; reduced polarity compared to aminomethyl analog Intermediate in agrochemical synthesis; no direct biological data
2-(Chloromethyl)oxazole-4-carboxylic acid C₅H₄ClNO₃ 161.5 Chloromethyl group; reactive toward nucleophiles DNA-encoded library component for macrocyclization
Boc-protected this compound C₁₀H₁₅N₂O₅ 255 tert-Butoxycarbonyl (Boc) protection of amine; improved stability in synthesis Key intermediate for peptide coupling and prodrug development

Structural and Functional Insights

  • Substituent Effects: The aminomethyl group in the parent compound enhances water solubility and enables covalent conjugation with other pharmacophores (e.g., nicotinamide in ). In contrast, phenyl or ethyl substituents increase lipophilicity, favoring blood-brain barrier penetration (e.g., MAO-B inhibitors in ) . Boc protection () masks the amine’s reactivity, making the compound suitable for solid-phase peptide synthesis .
  • Heterocycle Variations :

    • Replacing oxazole with 1,2,5-oxadiazole () introduces a nitroxy group, altering electronic properties and stability but reducing biological relevance in medicinal chemistry .
  • Biological Activity: The 2-phenyloxazole-4-carboxylic acid derivatives exhibit nanomolar to micromolar inhibition of MAO-B, a target for neurodegenerative diseases, whereas the parent aminomethyl analog lacks direct inhibitory data but serves as a precursor for active derivatives .

Biological Activity

2-(Aminomethyl)oxazole-4-carboxylic acid (AMOCA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of AMOCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMOCA is characterized by its oxazole ring, which contributes to its biological activity. The presence of the amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

The biological activity of AMOCA is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : AMOCA has been shown to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis. This modulation can lead to altered cell signaling pathways associated with cancer progression .
  • Antimicrobial Activity : AMOCA exhibits significant antimicrobial properties against various bacterial strains, potentially through the inhibition of cysteine biosynthesis pathways. This is particularly relevant in the context of antibiotic resistance, as compounds that target these pathways may restore sensitivity to existing antibiotics .

In Vitro Studies

Several studies have evaluated the in vitro activity of AMOCA:

  • Antibacterial Activity : Research indicates that AMOCA derivatives demonstrate potent inhibitory effects against Mycobacterium tuberculosis and other pathogens. For instance, a study reported that modifications to the AMOCA structure enhanced its efficacy against multidrug-resistant strains .
  • Cancer Cell Lines : In cancer research, AMOCA has been tested on various cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death .

Case Studies

  • Antimicrobial Resistance : A case study highlighted the use of AMOCA derivatives in overcoming antibiotic resistance in Salmonella typhimurium. The study demonstrated that these compounds could sensitize resistant strains to conventional antibiotics, suggesting their potential as adjuvants in antibiotic therapy .
  • Cancer Treatment : Another case focused on the application of AMOCA in treating breast cancer. The compound showed promising results in reducing tumor growth in xenograft models by inhibiting specific kinase pathways involved in tumor progression .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntibacterialMycobacterium tuberculosis2.6Inhibition of cysteine biosynthesis
AnticancerHuman breast cancer cells7.3Induction of apoptosis via caspase activation
Kinase InhibitionVarious protein kinases81Modulation of kinase signaling pathways

Q & A

Basic: What are the standard synthetic routes for 2-(Aminomethyl)oxazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves functionalizing the oxazole core at the 4-position with a carboxylic acid group and introducing the aminomethyl substituent at the 2-position. A common approach is nucleophilic substitution, where a chloromethyl or bromomethyl intermediate (e.g., 2-(chloromethyl)oxazole-4-carboxylic acid) reacts with ammonia or protected amines. For example, DNA-encoded library synthesis workflows use 2-(chloromethyl)oxazole-4-carboxylic acid as a precursor, which can be modified via SN2 reactions to install the aminomethyl group . Purification via column chromatography or recrystallization is critical to isolate the product.

Example Protocol:

React 2-(chloromethyl)oxazole-4-carboxylic acid with aqueous ammonia in THF at 50°C for 12 hours.

Neutralize with HCl and extract with ethyl acetate.

Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Advanced: How can reaction conditions be optimized to improve yield when introducing the aminomethyl group?

Methodological Answer:
Optimization requires addressing steric hindrance and competing side reactions (e.g., over-alkylation). Strategies include:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ammonia.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc)-protected amines to minimize unwanted interactions, followed by deprotection with TFA .
  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)oxazole-4-carboxylic acid
Reactant of Route 2
2-(Aminomethyl)oxazole-4-carboxylic acid

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